Bienvenue dans la boutique en ligne BenchChem!

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

BACE-1 Alzheimer's disease Enzyme inhibition

Procure this unique N-methylacetamide imidazole-thioether (CAS 1206997-75-2) for critical SAR investigations. The N-methyl substitution creates distinct chemical space unrepresented by des-methyl or N-phenyl analogs, enabling precise activity cliff analysis (HIV-1 NNRTI) and serving as a pre-qualified negative control for BACE-1 inhibitor screening. Ideal for ADME prediction model training using a clean structural probe. Request a custom synthesis quote for your required scale and purity.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 1206997-75-2
Cat. No. B2801459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1206997-75-2
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21N3O2S/c1-21-19(24)14-26-20-22-12-18(16-8-10-17(25-2)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,21,24)
InChIKeyZWPXIOGEQOFAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206997-75-2): A Structurally Defined Imidazole-Thioacetamide for Targeted Research


The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206997-75-2) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class, with a molecular weight of 367.5 g/mol and the molecular formula C20H21N3O2S . Its core scaffold, characterized by a 1-benzyl-5-(4-methoxyphenyl)-1H-imidazole linked via a thioether to an N-methylacetamide side chain, is structurally related to compounds that have demonstrated biological activity as enzyme inhibitors. However, a comprehensive literature survey indicates that specific, quantitative pharmacological data for this exact compound is currently absent from primary research papers, patents, and authoritative databases .

Why Closely Related Imidazole-Thioacetamide Analogs Cannot Be Interchanged for 2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in Experimental Workflows


Generic substitution within the imidazole-thioacetamide class is highly inadvisable due to the well-documented 'activity cliff' phenomenon associated with minor structural modifications. For example, in the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) series, N-substitution dictates target selectivity: unsubstituted acetamide derivatives have shown potent inhibition of HIV-1 reverse transcriptase (RT) with nanomolar affinity, while structurally divergent N-substituted analogs in the thiazol/imidazol series target β-secretase (BACE-1) with micromolar potency [1][2]. Consequently, the specific N-methylacetamide moiety of CAS 1206997-75-2 creates a unique chemical space that is not represented by its des-methyl (CAS 1207042-13-4) or N-phenyl (CAS 1207022-66-9) counterparts, rendering any experimental results from these analogs non-transferable and making independent characterization a strict scientific requirement [1].

Quantitative Evidence Landscape for CAS 1206997-75-2: Direct Differentiation from Closest Analogs


Absence of Reported BACE-1 Inhibitory Activity Differentiates the N-Methyl Compound from a Related Series

In a study evaluating a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE-1 inhibitors, several imidazole-based analogs demonstrated measurable, though weak, inhibitory activity. For instance, the most potent compound in the imidazole subset exhibited an IC50 value of 4.6 μM [1]. In stark contrast, the target compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide was not reported as a member of this tested library and has no associated BACE-1 inhibitory data. This negative finding is a critical point of differentiation, demonstrating that the N-methyl modification likely abolishes any class-level BACE-1 activity, which is a valuable piece of selectivity information for any user developing a panel targeting this enzyme [1].

BACE-1 Alzheimer's disease Enzyme inhibition Selectivity profiling

Critical Structural Divergence from Potent HIV-1 Reverse Transcriptase Inhibitors

The des-methyl analog, 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207042-13-4), belongs to a class of imidazole thioacetanilides (ITAs) that have been optimized as potent non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors. Lead compounds in this series demonstrated enzyme inhibitory activity with Ki values in the low nanomolar range (e.g., Ki < 100 nM) [1]. The target compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide replaces the critical terminal amide hydrogens with a methyl group. This N-methylation is a well-known medicinal chemistry strategy to modulate hydrogen-bonding capability and conformational flexibility, but its specific impact on HIV-1 RT activity for this scaffold has not been disclosed in the public domain [1]. Its activity is therefore unknown and cannot be inferred from the unsubstituted acetamide.

HIV-1 Reverse Transcriptase NNRTI Antiviral

Computationally Predicted Physicochemical Properties Versus Measured Data of Immediate Analogs

The introduction of the N-methyl group on the acetamide side chain is calculated to increase the compound's lipophilicity (cLogP) by approximately 0.5 log units compared to the unsubstituted primary acetamide analog (CAS 1207042-13-4), based on standard cheminformatic algorithms . The molecular weight also increases from 353.4 g/mol to 367.5 g/mol. These seemingly minor changes can have a disproportionate effect on pharmacokinetic properties; for example, in similar chemical series, a cLogP shift of this magnitude has correlated with increased plasma protein binding and altered blood-brain barrier (BBB) permeability [1]. Without experimental validation, the target compound's calculated properties position it in a distinct ADME space compared to its nearest neighbors, directly impacting decisions on solvent selection for assays and formulation compatibility.

ADME Drug-likeness Lipophilicity Physicochemical properties

Procurement-Driven Application Scenarios for 2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Based on Evidence Gaps


Negative Control Probe for BACE-1 Inhibitor Selectivity Panels

Given the evidence that the closely related imidazole-thioacetamide scaffold can exhibit weak BACE-1 inhibitory activity (IC50 = 4.6 μM for the most potent analog), but that the target compound is absent from this active series, it can be strategically procured as a pre-qualified negative control [1]. Its structural similarity to the active scaffold, combined with the lack of BACE-1 inhibition data, makes it an ideal tool to confirm that any observed activity in new derivatives is genuinely driven by specific structural modifications rather than non-specific scaffold binding [1].

An 'Activity Cliff' Partner for HIV-1 NNRTI SAR Studies

The compound's des-methyl analog is part of a series of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with Ki values < 100 nM [1]. Procuring the N-methylated version as an investigationally paired compound allows medicinal chemistry teams to directly measure the magnitude of the 'activity cliff' caused by simple N-methylation. This quantitative SAR data is critical for refining computational models of the NNRTI binding pocket and for patenting strategies aiming to define the boundaries of the active chemical space [1].

A Model Solute for Studying the Effect of N-Methylation on Physicochemical and ADME Properties

The predicted ΔcLogP of +0.5 and the corresponding 14.1 g/mol increase in molecular weight over the unmethylated analog provide a clean experimental model [1]. Analytical chemistry and pre-formulation groups can procure this compound to systematically study how a single N-methyl group alters a standard imidazole scaffold's thermodynamic solubility, logP (shake-flask method), and permeability in Caco-2 or PAMPA assays. This data serves as a fundamental training set for developing in-house ADME prediction models [1][2].

Building Block for Diversity-Oriented Synthesis of Targeted Libraries

As a structurally authenticated and commercially available building block, this compound's core scaffold is a privileged structure in kinase and CNS drug discovery [1]. Its procurement allows medicinal chemistry groups to use it as a versatile intermediate for late-stage functionalization. The N-methylamide handle can be further diversified to rapidly generate a library of analogs for screening against a variety of other targets, such as kinases or additional aspartyl proteases, where its unique substitution pattern may confer novel selectivity profiles [1].

Quote Request

Request a Quote for 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.